molecular formula C41H35NO2S*C4H11N B554603 N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid CAS No. 27486-88-0

N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid

Cat. No. B554603
CAS RN: 27486-88-0
M. Wt: 678,9 g/mole
InChI Key: KDZHSXHLDXEGGC-UHFFFAOYSA-N
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Description

N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid, also known as N-ethyl-N-tritylamino-3-tritylsulfanyl-propanoic acid (ETATSP) is an organic compound derived from tritylamine, which is an aromatic amine. ETATSP has a wide range of applications, including in scientific research, drug development, and laboratory experiments. In

Scientific Research Applications

Root Growth Modulation

N-substituted derivatives of related compounds have been synthesized and evaluated for their root growth-modulatory activities. For instance, certain compounds were found to significantly inhibit the root growth of rape seedlings, showcasing the potential of these substances in agricultural and horticultural applications (Kitagawa et al., 2001).

Fluorescence Derivatisation of Amino Acids

Derivatives of amino acids involving similar structural moieties have been developed to serve as fluorescent derivatizing reagents. These derivatives exhibit strong fluorescence and are useful in biological assays, providing tools for the visualization and analysis of biomolecules (Frade et al., 2007).

Protection of Benzoxaborole Moiety

Protecting groups for benzoxaborole have been synthesized using related chemical structures to improve solubility and enable otherwise incompatible chemical reactions. This advance is significant in synthetic chemistry and drug development, where protecting groups play a crucial role in multi-step syntheses (Gamrat et al., 2018).

Organic Synthesis

Substances structurally similar to N-ethylethanamine and 2-(tritylamino)-3-tritylsulfanyl-propanoic acid have been used in various organic synthesis reactions. For example, they have been involved in highly regioselective olefination reactions and further transformed into valuable organic compounds under mild conditions (Cai et al., 2007).

Thermodynamic Properties

Research has also been conducted to determine the dissociation constants and thermodynamic properties of similar compounds. Understanding these properties is essential for applications in chemical engineering and materials science (Hamborg et al., 2009).

properties

IUPAC Name

N-ethylethanamine;(2R)-2-(tritylamino)-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H35NO2S.C4H11N/c43-39(44)38(42-40(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34)31-45-41(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;1-3-5-4-2/h1-30,38,42H,31H2,(H,43,44);5H,3-4H2,1-2H3/t38-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZHSXHLDXEGGC-KYYDUREMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H46N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid

CAS RN

27486-88-0
Record name L-Cysteine, N,S-bis(triphenylmethyl)-, compd. with N-ethylethanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27486-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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